Mogrol

AMPK activator metabolic disorders type 2 diabetes

Mogrol is the pharmacologically active aglycone formed by complete deglycosylation of mogrosides (e.g., Mogroside V) by intestinal microflora. Unlike Mogroside V (oral bioavailability 8.73%), mogrol achieves 10.3%. Direct procurement eliminates the pharmacokinetic uncertainty of delayed, variable metabolite conversion. Ideal for AMPKα2β1γ1 activation studies (EC50 3.0 μM), anti-inflammatory screening (iNOS docking -8.9 kcal/mol), and ERK/STAT3 pathway investigations. For consistent, reproducible pharmacology—choose mogrol directly.

Molecular Formula C30H52O4
Molecular Weight 476.7 g/mol
Cat. No. B2503665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMogrol
Molecular FormulaC30H52O4
Molecular Weight476.7 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C
InChIInChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24-,25-,28+,29-,30+/m1/s1
InChIKeyJLYBBRAAICDTIS-AYEHCKLZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Mogrol (CAS 88930-15-8): Aglycone Core of Mogrosides with Defined Bioactivity and Metabolism


Mogrol is a cucurbitane-type tetracyclic triterpenoid and the aglycone of the sweet-tasting mogrosides found in Siraitia grosvenorii (monk fruit) [1]. Unlike its glycosylated precursors (e.g., Mogroside V), mogrol is the common terminal deglycosylated metabolite formed after ingestion and intestinal flora hydrolysis, making it the primary pharmacologically active entity entering systemic circulation [2]. It exhibits AMPK activation, anti-inflammatory, and anticancer activities through inhibition of ERK1/2 and STAT3 pathways [3].

Why Mogrol Cannot Be Substituted with Mogroside V or Other Glycosylated Analogs


Mogrol is the active aglycone formed from the deglycosylation of various mogrosides (e.g., Mogroside V, Mogroside IIIe, Siamenoside I) by intestinal microflora [1]. In vitro human fecal homogenate studies demonstrate that diverse mogrosides share a common metabolic fate, being completely converted to mogrol within 24 hours, with the parent glycosides exhibiting minimal systemic absorption [2]. Consequently, mogroside V has an oral absolute bioavailability of only 8.73 ± 1.46%, whereas directly administered mogrol achieves 10.3 ± 2.15% [3]. This metabolic bottleneck means that studies utilizing mogroside V are effectively studying delayed, variable conversion to mogrol. Direct procurement and use of mogrol eliminates this pharmacokinetic uncertainty and ensures consistent exposure to the active species [4].

Quantitative Differentiation of Mogrol Against Close Analogs: Head-to-Head and Class-Level Evidence


AMPKα2β1γ1 Activation: Mogrol EC50 vs. Derivatives and Endogenous Activator AMP

Mogrol acts as a direct allosteric activator of the AMPK heterotrimer α2β1γ1. In a high-throughput screening assay using HepG2 cells, mogrol demonstrated an EC50 of 3.0 ± 0.20 μM [1]. This potency is superior to the endogenous activator AMP (EC50 = 1.4 ± 0.10 μM) by approximately 2.1-fold [1]. However, synthetic amine derivatives modified at the C24 position (compounds 3 and 4) achieve EC50 values of 0.15 μM and 0.14 μM, respectively, representing a 20-fold increase in potency over mogrol [2]. This indicates that while mogrol is a validated AMPK activator scaffold, its potency can be significantly enhanced through targeted structural modification.

AMPK activator metabolic disorders type 2 diabetes obesity

Cytotoxicity in Lung and Nasopharyngeal Cancer Cells: Mogrol IC50 vs. Tetrahydro-β-carboline Derivatives

Mogrol exhibits moderate cytotoxicity against multiple cancer cell lines. In CNE1 nasopharyngeal carcinoma cells, mogrol's IC50 is 81.48 ± 4.73 μM [1]. In A549 lung adenocarcinoma cells, IC50 values range from 27.78 ± 0.98 μM to 89.51 ± 3.95 μM depending on assay conditions [2][3]. Crucially, side-chain modification with tetrahydro-β-carboline moieties dramatically enhances activity: compounds 20 and 21 achieve IC50 values of 2–9 μM against A549 and CNE1 cells, compared to 80–90 μM for mogrol [4]. This represents an approximately 10- to 40-fold improvement in cytotoxicity. Additionally, ester derivative M6c exhibits an IC50 of 10.59 μM against NCI-H460 cells, ten times more potent than mogrol [5].

anticancer lung cancer nasopharyngeal carcinoma cytotoxicity

Anti-inflammatory Activity: Mogrol NO Inhibition vs. Indole-Fused and C24-Modified Derivatives

In LPS-stimulated RAW 264.7 macrophages, mogrol at 10 μM reduces NO production by 17% [1]. In contrast, A-ring indole-fused derivative B8 achieves an IC50 of 5.05 μM for NO inhibition, with superior suppression of TNF-α and IL-6 secretion via the iNOS/NF-κB pathway [2]. Furthermore, C24-site modified derivatives (42 compounds synthesized) exhibited stronger NO inhibition than mogrol without cytotoxicity; the most potent derivative B5 displayed a molecular docking binding affinity of -12.1 kcal/mol to iNOS, compared to mogrol's -8.9 kcal/mol [3]. This represents a 36% improvement in predicted binding energy.

anti-inflammatory RAW 264.7 nitric oxide iNOS NF-κB

Pharmacokinetic Profile: Mogrol Oral Bioavailability and Half-Life vs. Mogroside V

Mogrol exhibits an oral absolute bioavailability (F) of 10.3 ± 2.15% in rats, with an elimination half-life (t1/2) of 2.41 ± 0.11 hours following a 5.0 mg/kg oral dose [1]. This represents a modest improvement over its glycosylated precursor Mogroside V, which has an absolute bioavailability of 8.73 ± 1.46% and t1/2 of 2.46 ± 0.19 hours [2]. Critically, mogrol is the actual species detected in plasma after mogroside administration, as parent mogrosides undergo extensive first-pass deglycosylation and are minimally absorbed systemically [3]. The low bioavailability and short half-life underscore the need for formulation strategies or prodrug approaches to enhance systemic exposure for in vivo efficacy studies.

pharmacokinetics bioavailability metabolism ADME

Solubility and Stability: Mogrol in DMSO vs. Common Handling Requirements

Mogrol demonstrates variable solubility in DMSO depending on the vendor and preparation method. Reported values range from ≥2.5 mg/mL (5.24 mM) to 48 mg/mL, with some vendors reporting up to 110 mg/mL (230.74 mM) when ultrasonication is applied . Powder stability is well-characterized: 3 years at -20°C, 2 years at 4°C . In DMSO solution, stability is 6 months at -80°C and 1 month at -20°C [1]. This contrasts with mogrosides, which are highly water-soluble due to glycosylation, making mogrol more suitable for lipophilic formulation approaches and cell-based assays requiring DMSO stock solutions.

solubility stability storage formulation

Validated Research and Industrial Application Scenarios for Mogrol Based on Quantitative Evidence


Metabolic Disease Research: AMPK Activation and Adipogenesis Studies

Mogrol is suitable as a tool compound for AMPKα2β1γ1 activation studies in metabolic disease research. With an EC50 of 3.0 ± 0.20 μM in HepG2 cell AMPK allosteric activation assays [1], it provides a defined natural-product scaffold for investigating AMPK-mediated regulation of glucose and lipid metabolism. At 20 μM, mogrol suppresses 3T3-L1 adipocyte differentiation, reduces lipid accumulation, and decreases cellular triglyceride levels while increasing p-AMPK/AMPK ratio [2]. This makes mogrol appropriate for screening campaigns aimed at identifying AMPK modulators, as well as for mechanistic studies of CREB phosphorylation and C/EBPβ expression in adipogenesis [3].

In Vitro Anti-inflammatory Screening and iNOS Pathway Analysis

Mogrol at 10 μM reduces NO production by 17% in LPS-stimulated RAW 264.7 macrophages and inhibits TNF-α and IL-6 secretion [1]. This baseline activity, combined with its demonstrated molecular interaction with iNOS (docking score -8.9 kcal/mol) [2], positions mogrol as a reference compound for anti-inflammatory screening assays. It can serve as a positive control or scaffold comparator when evaluating novel anti-inflammatory agents targeting the iNOS/NF-κB pathway. Its lack of cytotoxicity at anti-inflammatory concentrations further supports its utility in cell-based assays [3].

Pharmacokinetic and Metabolism Studies of Triterpenoid Aglycones

Mogrol is a well-characterized aglycone for pharmacokinetic investigations, with established LC-MS/MS quantification methods in rat plasma (LLOQ 10.0 ng/mL) [1]. Its oral absolute bioavailability (10.3 ± 2.15%) and elimination half-life (2.41 ± 0.11 h) are documented [2], enabling its use as a reference compound in comparative ADME studies of triterpenoids. Additionally, mogrol's role as the terminal metabolite of mogrosides makes it essential for metabolism studies investigating deglycosylation pathways by intestinal microflora [3].

Cancer Cell Mechanistic Studies: ERK1/2 and STAT3 Pathway Inhibition

Mogrol induces apoptosis in cancer cells through suppression of p-ERK1/2 and p-STAT3 signaling [1]. In CNE1 nasopharyngeal carcinoma cells, mogrol promotes pro-apoptotic gene expression (Caspase-3, Bax) and inhibits anti-apoptotic genes (survivin, Bcl-2) at concentrations corresponding to its IC50 of 81.48 ± 4.73 μM [2]. While its direct cytotoxicity is modest, mogrol is well-suited for mechanistic studies of ERK/STAT3 pathway modulation and autophagy induction via AMPK activation, rather than as a high-potency anticancer lead [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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